molecular formula C20H21N3O4S B2361674 4-(N,N-dimethylsulfamoyl)-N-(2-ethoxyquinolin-8-yl)benzamide CAS No. 1251576-82-5

4-(N,N-dimethylsulfamoyl)-N-(2-ethoxyquinolin-8-yl)benzamide

Cat. No. B2361674
CAS RN: 1251576-82-5
M. Wt: 399.47
InChI Key: OVRIAVFYFGJLGI-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-ethoxyquinolin-8-yl)benzamide, also known as DMSQ, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various research areas.

Scientific Research Applications

Benzamide Analogs in Receptor Studies

Benzamide analogs have been extensively studied for their binding affinity to sigma-2 (σ2) receptors, which are implicated in various biological processes and diseases, including cancer. For instance, N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide and its analogs have shown high affinity for σ2 receptors, indicating their potential for studying receptor behavior and for developing diagnostic tools for tumor detection (Jinbin Xu et al., 2005).

Development of PET Radiotracers

Research on fluorine-containing benzamide analogs has contributed to the development of ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. This includes the synthesis and evaluation of compounds like N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-methylbenzamide, highlighting the role of benzamide derivatives in enhancing diagnostic imaging techniques (Z. Tu et al., 2007).

Synthesis and Characterization of Quinazoline Derivatives

The synthesis and pharmacological evaluation of quinazoline derivatives, including benzamide compounds, have been explored for their potential as diuretic, antihypertensive, and anti-diabetic agents. This demonstrates the versatility of benzamide and quinoline-based compounds in the development of new therapeutic agents (M. Rahman et al., 2014).

Chemotherapeutic Applications

Benzamide analogs have also been investigated for their cytotoxic activities and potential as antitumor agents. For example, 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives bearing cationic side chains were synthesized from aminoanthraquinones, showing significant cytotoxicity against certain tumor cells and highlighting the potential for further development into chemotherapeutic agents (X. Bu et al., 2001).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-ethoxyquinolin-8-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-4-27-18-13-10-14-6-5-7-17(19(14)22-18)21-20(24)15-8-11-16(12-9-15)28(25,26)23(2)3/h5-13H,4H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRIAVFYFGJLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(2-ethoxyquinolin-8-yl)benzamide

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